molecular formula C20H16ClN3O B5758422 N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide

N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide

Cat. No. B5758422
M. Wt: 349.8 g/mol
InChI Key: DAFBEGBLHWXPTF-KAMYIIQDSA-N
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Description

N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. C16 is a member of the acrylamide family and is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 1,2-dimethyl-1H-indole-3-carboxaldehyde and malononitrile.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide is not fully understood. However, it is believed that N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide exerts its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and reduce the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also exhibited neuroprotective effects against oxidative stress-induced damage in neuronal cells. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to modulate glucose metabolism and insulin signaling in adipocytes.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide also has limitations, including its poor solubility in water and the lack of in vivo studies to validate its pharmacological properties.

Future Directions

There are several future directions for the research of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and its potential targets. Secondly, in vivo studies are needed to validate the pharmacological properties of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and to assess its toxicity and pharmacokinetics. Thirdly, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be modified to improve its solubility and bioavailability. Fourthly, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, among others. Further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and its potential targets, validate its pharmacological properties in vivo, and develop new drugs based on N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide involves the reaction of 4-chlorobenzylamine with 1,2-dimethyl-1H-indole-3-carboxaldehyde and malononitrile in the presence of a catalyst and solvent. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product. The purity and yield of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be improved through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been investigated for its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. In vitro studies have shown that N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also shown promising antiviral activity against the influenza virus and hepatitis C virus. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-13-18(17-5-3-4-6-19(17)24(13)2)11-14(12-22)20(25)23-16-9-7-15(21)8-10-16/h3-11H,1-2H3,(H,23,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFBEGBLHWXPTF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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